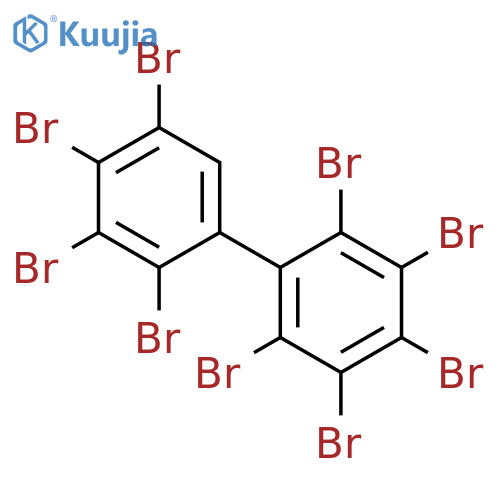Cas no 69278-62-2 (2,2',3,3',4,4',5,5',6-Nonabromobiphenyl)

69278-62-2 structure
商品名:2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
CAS番号:69278-62-2
MF:C12HBr9
メガワット:864.27233672142
CID:2086422
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl 化学的及び物理的性質
名前と識別子
-
- 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
- 1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene
-
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N649580-10mg |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl |
69278-62-2 | 10mg |
$ 1869.00 | 2023-09-06 | ||
| A2B Chem LLC | AH17160-10mg |
2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL |
69278-62-2 | 10mg |
$1911.00 | 2024-04-19 | ||
| TRC | N649580-1mg |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl |
69278-62-2 | 1mg |
$ 244.00 | 2023-09-06 | ||
| A2B Chem LLC | AH17160-1mg |
2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL |
69278-62-2 | 1mg |
$354.00 | 2024-04-19 |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
69278-62-2 (2,2',3,3',4,4',5,5',6-Nonabromobiphenyl) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
